molecular formula C22H40N+ B10775812 Benzyl-dimethyl-tridecylazanium

Benzyl-dimethyl-tridecylazanium

Cat. No.: B10775812
M. Wt: 318.6 g/mol
InChI Key: VVZBFOKBSDGVGZ-UHFFFAOYSA-N
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Description

Benzyl-dimethyl-tridecylazanium is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-dimethyl-tridecylazanium can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with dimethylamine and tridecylamine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the benzyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl-dimethyl-tridecylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

    Biology: Acts as an antimicrobial agent, disrupting microbial cell membranes and inhibiting growth.

    Medicine: Investigated for its potential use in disinfectants and antiseptics due to its antimicrobial properties.

    Industry: Utilized in the formulation of cleaning agents, detergents, and fabric softeners.

Mechanism of Action

The primary mechanism by which benzyl-dimethyl-tridecylazanium exerts its effects is through the disruption of microbial cell membranes. The compound integrates into the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This action is particularly effective against a broad spectrum of bacteria and fungi.

Comparison with Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium chloride: Similar in structure and function, used in various industrial applications.

Uniqueness: Benzyl-dimethyl-tridecylazanium stands out due to its specific alkyl chain length and benzyl group, which confer unique properties such as enhanced antimicrobial activity and better solubility in organic solvents compared to other quaternary ammonium compounds.

Properties

Molecular Formula

C22H40N+

Molecular Weight

318.6 g/mol

IUPAC Name

benzyl-dimethyl-tridecylazanium

InChI

InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1

InChI Key

VVZBFOKBSDGVGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1

Origin of Product

United States

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